

3-Amino-2,6-difluorobenzonitrile molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-2,6-difluorobenzonitrile

Cat. No.: B111899

[Get Quote](#)

An In-depth Technical Guide on 3-Amino-2,6-difluorobenzonitrile

This technical guide provides a comprehensive overview of **3-Amino-2,6-difluorobenzonitrile**, a fluorinated aromatic compound of significant interest to researchers, scientists, and drug development professionals. The document details its chemical properties, experimental protocols for its synthesis and purification, and its application as a versatile building block in medicinal chemistry.

Core Physicochemical and Spectroscopic Data

3-Amino-2,6-difluorobenzonitrile is a member of the aminodifluorobenzonitrile family, which are valued as synthetic intermediates.^{[1][2]} The strategic placement of fluorine atoms can significantly influence the pharmacokinetic and physicochemical properties of derivative compounds, including metabolic stability and binding affinity to biological targets.^[1]

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties. While specific experimental data for the 3-amino-2,6-difluoro isomer is not widely published, data for its isomers are included for comparison.^[3]

Property	Value	Reference
IUPAC Name	3-Amino-2,6-difluorobenzonitrile	
Molecular Formula	C ₇ H ₄ F ₂ N ₂	[4]
Molecular Weight	154.12 g/mol	[1][3][5][6]
CAS Number	143879-78-1	[4]
Appearance	White to off-white solid (inferred)	[1]
Melting Point (°C)	Data Not Available	
2-Amino-3,5-isomer	85 - 88	[3]
4-Amino-3,5-isomer	84 - 86	[3]
2-Amino-4,6-isomer	104 - 108	[3]

Spectroscopic Data	Expected Characteristics	Reference
Mass Spectrometry	Molecular ion peak (M ⁺) at m/z 154.	[1]
Infrared (IR)	N-H stretch: 3300-3500 cm ⁻¹ (two bands); C≡N stretch: 2220-2260 cm ⁻¹ (sharp); C-F stretch: 1000-1400 cm ⁻¹ .	[1]
¹ H NMR	Signals for aromatic protons and a broad singlet for the amino group protons.	[1]
¹³ C NMR	Signals for seven carbon atoms, with the nitrile carbon appearing at a characteristic downfield shift.	[1]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and characterization of aminodifluorobenzonitriles.

Representative Synthesis of an Aminodifluorobenzonitrile Isomer

While a specific protocol for **3-Amino-2,6-difluorobenzonitrile** is not detailed in the surveyed literature, the following procedure for the synthesis of the isomeric 4-Amino-3,5-difluorobenzonitrile serves as a representative example of the synthetic methodology for this class of compounds.^{[7][8]}

Reaction:

- Suspend 4-bromo-2,6-difluoroaniline (1 eq.) and copper(I) cyanide (3 eq.) in dimethylformamide (DMF).^{[7][8]}
- Heat the mixture to reflux and maintain for 24 hours.^{[7][8]}
- Cool the reaction to room temperature and add an 18% ammonium hydroxide solution.^{[7][8]}
- Filter the resulting solution.^{[7][8]}

Work-up and Purification:

- Extract the filtrate with ethyl acetate.^[8]
- Wash the combined organic phases with 18% ammonium hydroxide, de-ionized water, and brine.^[8]
- Dry the organic phase with sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.^[8]
- The resulting residue can be purified through a silica gel plug or column chromatography.^[8]
^[9]

General Purification Workflow

The primary methods for purifying crude aminodifluorobenzonitriles are column chromatography and recrystallization.[\[9\]](#) The choice depends on the nature and quantity of impurities.[\[9\]](#)

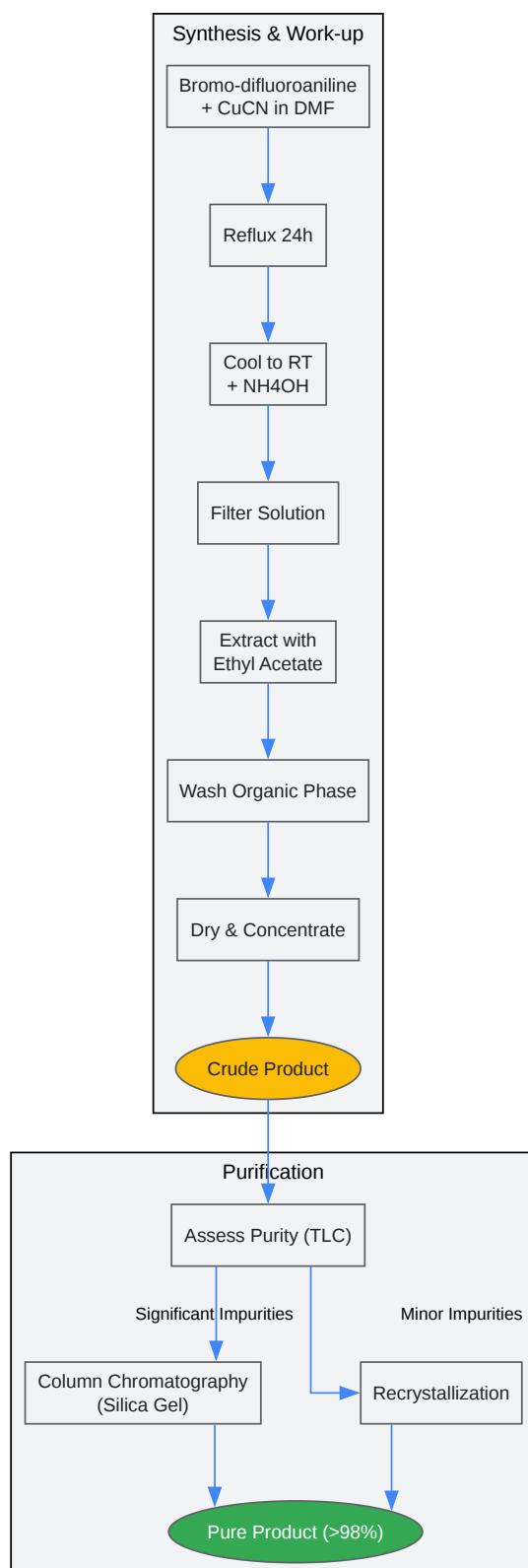
Protocol 1: Column Chromatography

- Stationary Phase: Silica Gel.[\[9\]](#)
- Mobile Phase: A solvent system such as Dichloromethane:n-Hexane (2:1) is a good starting point for optimization.[\[9\]](#)
- Procedure: Dissolve the crude product in a minimum amount of the mobile phase and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by Thin Layer Chromatography (TLC) to identify and combine those containing the pure product.

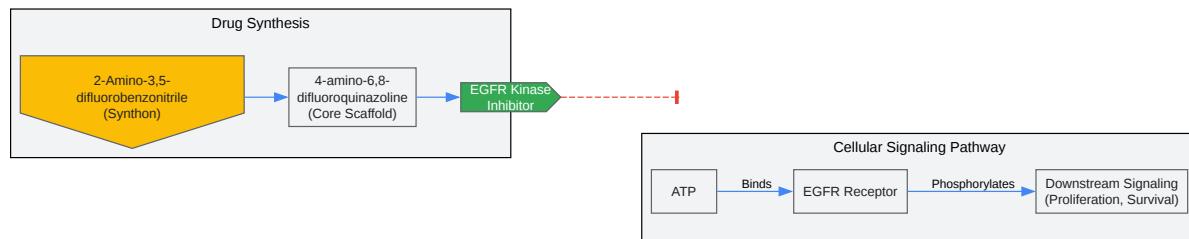
Protocol 2: Recrystallization

- Solvent Selection: Ethanol is a potential solvent for recrystallization.[\[9\]](#)
- Procedure: Dissolve the crude solid in a minimum amount of hot solvent. If colored impurities are present, activated carbon can be added. Hot-filter the solution to remove insoluble impurities. Allow the solution to cool slowly to induce crystallization. Collect the pure crystals by filtration.

Spectroscopic Characterization (FTIR)


The following protocol outlines the KBr pellet technique for obtaining an infrared spectrum of the solid compound.[\[10\]](#)

- Sample Preparation: Grind 1-2 mg of the purified compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[\[10\]](#)
- Pellet Formation: Transfer the powder to a pellet press and apply 8-10 tons of pressure for several minutes to form a thin, transparent pellet.[\[10\]](#)


- Analysis: Place the pellet in the spectrometer's sample holder and acquire the infrared spectrum.

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate key experimental and logical workflows relevant to the synthesis and application of aminodifluorobenzonitriles.

[Click to download full resolution via product page](#)

General workflow for synthesis and purification.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. labsolu.ca [labsolu.ca]
- 5. 207297-92-5|4-Amino-2,6-difluorobenzonitrile|BLD Pharm [bldpharm.com]
- 6. H59362.MD [thermofisher.com]
- 7. Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4'-(diazene-1,2-diy)bis(3,5-difluorobenzoate) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.iucr.org [journals.iucr.org]
- 9. benchchem.com [benchchem.com]

- 10. [benchchem.com \[benchchem.com\]](https://www.benchchem.com/product/b111899#3-amino-2-6-difluorobenzonitrile-molecular-weight)
- To cite this document: BenchChem. [3-Amino-2,6-difluorobenzonitrile molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b111899#3-amino-2-6-difluorobenzonitrile-molecular-weight\]](https://www.benchchem.com/product/b111899#3-amino-2-6-difluorobenzonitrile-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com